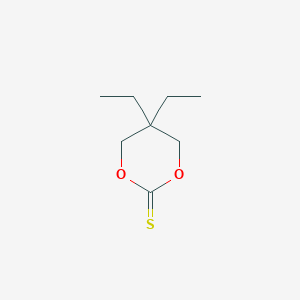

5,5-Diethyl-1,3-dioxane-2-thione

Description

Significance of Cyclic Thiocarbonates in Synthetic Methodologies

Cyclic thiocarbonates are valuable intermediates in a variety of organic transformations. nrochemistry.comnih.gov Their significance is prominently highlighted in the Corey-Winter olefination reaction, a powerful method for the stereospecific conversion of 1,2-diols into alkenes. nrochemistry.comwikipedia.orgjk-sci.comalfa-chemistry.com In this reaction, a 1,2-diol is first converted into a cyclic thiocarbonate. Subsequent treatment with a phosphite (B83602) ester, such as trimethyl phosphite, leads to the extrusion of the thiocarbonyl group and the formation of a carbon-carbon double bond. nrochemistry.comwikipedia.orgjk-sci.com The reaction is known for its high stereospecificity, where a cis-diol yields a cis-alkene and a trans-diol affords a trans-alkene. wikipedia.orgjk-sci.com

Beyond olefination reactions, cyclic thiocarbonates are precursors to other sulfur-containing compounds and have been explored as monomers in the synthesis of polythiocarbonates. researchgate.net The reactivity of the thiocarbonyl group also allows for various nucleophilic addition reactions, expanding their synthetic applications. alfa-chemistry.com

General Scope of 1,3-Dioxane-2-thiones as Unique Heterocycles

As six-membered ring systems, 1,3-dioxane-2-thiones are a specific subclass of cyclic thiocarbonates. Their synthesis typically involves the reaction of a 1,3-diol with a thiocarbonylating agent, such as the highly reactive and toxic thiophosgene (B130339) or safer alternatives like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). jk-sci.comresearchgate.net The choice of the starting 1,3-diol allows for the introduction of various substituents onto the heterocyclic ring, leading to a diverse range of 1,3-dioxane-2-thiones with tailored properties.

The research into 1,3-dioxane-2-thiones has also touched upon their potential in polymer chemistry. For instance, the ring-opening polymerization (ROP) of these heterocycles can be initiated to produce polythiocarbonates, materials with potentially unique optical and mechanical properties. researchgate.net

Historical Context of 5,5-Diethyl-1,3-dioxane-2-thione within Cyclic Thiocarbonate Research

The specific compound, 5,5-diethyl-1,3-dioxane-2-thione, is a derivative of the 1,3-dioxane-2-thione scaffold. Its historical context is intrinsically linked to the broader exploration of cyclic thiocarbonates and their applications in organic synthesis. The development of the Corey-Winter olefination in the 1960s spurred interest in the synthesis and reactivity of various cyclic thiocarbonates, including those derived from 1,3-diols. wikipedia.org

The synthesis of 5,5-diethyl-1,3-dioxane-2-thione would logically proceed from the corresponding 1,3-diol, which is 2,2-diethyl-1,3-propanediol (B89731). This diol, when reacted with a suitable thiocarbonylating agent, would yield the target heterocycle. While detailed research focusing solely on 5,5-diethyl-1,3-dioxane-2-thione is not extensively documented in seminal literature, its existence and chemical behavior can be inferred from the well-established principles governing the synthesis and reactions of its chemical class. The diethyl substitution at the 5-position influences the molecule's conformation and solubility, potentially impacting its reactivity in comparison to simpler analogs like 5,5-dimethyl-1,3-dioxane-2-thione. nih.gov

The study of such substituted 1,3-dioxane-2-thiones contributes to a deeper understanding of the structure-reactivity relationships within this class of heterocycles and their utility as intermediates in the synthesis of complex organic molecules.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

5,5-diethyl-1,3-dioxane-2-thione |

InChI |

InChI=1S/C8H14O2S/c1-3-8(4-2)5-9-7(11)10-6-8/h3-6H2,1-2H3 |

InChI Key |

ZTBZWXPGUKSAHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(=S)OC1)CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5,5 Diethyl 1,3 Dioxane 2 Thione

Ring-Opening Polymerization (ROP) Investigations

There is no available scientific literature detailing the ring-opening polymerization of 5,5-Diethyl-1,3-dioxane-2-thione.

Cationic Polymerization Mechanisms and Efficiency

No research data could be located regarding the cationic polymerization of 5,5-Diethyl-1,3-dioxane-2-thione.

Anionic Polymerization Limitations and Challenges

Information on the anionic polymerization of 5,5-Diethyl-1,3-dioxane-2-thione, including any limitations or challenges, is not present in the available scientific record.

Stereocontrol in Ring-Opening Polymerization

There are no published studies on the stereocontrol in the ring-opening polymerization of 5,5-Diethyl-1,3-dioxane-2-thione.

Photoreactivity and Photoinduced Transformations

The photoreactivity and photoinduced transformations of 5,5-Diethyl-1,3-dioxane-2-thione have not been a subject of published research.

Homopolymerization Kinetics and Thermochemical Analysis under Photoinitiation

No data is available on the kinetics or thermochemical properties of photoinitiated homopolymerization of this specific compound.

Copolymerization Behavior in Resin Systems

There are no findings on the behavior of 5,5-Diethyl-1,3-dioxane-2-thione in copolymerization with resin systems.

Influence of Photoinitiator Systems on Reactivity

There is no specific information available in the scientific literature regarding the influence of photoinitiator systems on the reactivity of 5,5-Diethyl-1,3-dioxane-2-thione. Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which can initiate polymerization or other chemical reactions. The interaction of such systems with a thiocarbonyl group within a dioxane ring system would be expected to involve energy transfer or direct chemical reaction with the generated radicals or cations. However, without experimental data, any discussion remains speculative.

Reactivity as a Thiocarbonyl Source or Intermediate

The thione group (C=S) in 5,5-Diethyl-1,3-dioxane-2-thione makes it a potential source of the thiocarbonyl moiety for various chemical transformations. Cyclic thionocarbonates are known to undergo a variety of reactions, including desulfurization to form alkenes (the Corey-Winter reaction), or serve as precursors for radical-mediated reactions. However, specific studies detailing the efficiency and scope of 5,5-Diethyl-1,3-dioxane-2-thione as a thiocarbonyl source or its behavior as a reactive intermediate in multi-step syntheses are not available.

Nucleophilic and Electrophilic Reactivity Patterns of the Ring System

The reactivity of the 1,3-dioxane (B1201747) ring system is influenced by the substituents and the presence of the thiocarbonyl group. The oxygen atoms of the dioxane ring can exhibit nucleophilic character. The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The sulfur atom can also exhibit nucleophilic properties. The specific nucleophilic and electrophilic reactivity patterns of 5,5-Diethyl-1,3-dioxane-2-thione, including kinetic and thermodynamic data for such reactions, have not been reported.

Thermal Degradation and Oligomerization Phenomena

Information regarding the thermal stability, degradation pathways, and potential for oligomerization of 5,5-Diethyl-1,3-dioxane-2-thione is not documented in the available literature. Thermal decomposition of related cyclic thionocarbonates can lead to the extrusion of COS and the formation of epoxides or other rearranged products. Oligomerization could potentially occur through ring-opening polymerization, but specific conditions and resulting oligomer structures for 5,5-Diethyl-1,3-dioxane-2-thione are unknown.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Polymerization Processes

The polymerization of cyclic thiocarbonates, such as 5,5-Diethyl-1,3-dioxane-2-thione, typically proceeds via ring-opening polymerization (ROP). The specific mechanism can vary depending on the initiator used and the reaction conditions, with cationic and radical pathways being prominent.

For related cyclic thiocarbonates, cationic ring-opening polymerization (CROP) has been shown to be a viable method. For instance, the polymerization of 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione, a five-membered cyclic dithiocarbonate, can be initiated by methyl triflate. rsc.org Mechanistic studies on this compound indicated that the methyl cation preferentially attacks the more nucleophilic exocyclic sulfur atom of the thiocarbonyl group, initiating the ring-opening process. rsc.org A patent for compositions containing volume-expanding cyclic thiocarbonates mentions that the cationic ring-opening polymerization of 5,5-dimethyl-1,3-dioxane-2-thione, a close structural analog to the title compound, proceeds with accompanying isomerization of the thiocarbonate group to afford a polythiocarbonate. google.comgoogle.com This suggests a similar reactive pathway may be operative for the 5,5-diethyl derivative.

Radical ring-opening polymerization (rROP) presents another important mechanistic pathway for this class of compounds. Studies on cyclic ketene (B1206846) acetals derived from carbohydrates, which also contain a six-membered ring, have demonstrated successful polymerization using free radicals. acs.org This method allows for the formation of polyesters with linkages prone to hydrolytic degradation. acs.org The copolymerization of N-substituted cyclic thiocarbamates via rROP has also been explored, indicating the versatility of radical-based approaches for this class of monomers. digitellinc.com

The general reactivity of cyclic thiocarbonates in ROP is often enhanced compared to their oxygenated analogs, the cyclic carbonates. This is attributed to the nature of the carbon-sulfur bond, which can influence the thermodynamics and kinetics of the ring-opening process.

Theoretical and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the structure, stability, and reactivity of molecules like 5,5-Diethyl-1,3-dioxane-2-thione at a molecular level.

Semi-Empirical and Density Functional Theory (DFT) Calculations

While specific computational studies on 5,5-Diethyl-1,3-dioxane-2-thione are not extensively documented, research on related 1,3-dioxane (B1201747) and cyclic thiocarbonate systems highlights the utility of semi-empirical and Density Functional Theory (DFT) methods. DFT calculations have been instrumental in understanding the regioselectivity of ring-opening in glucose-based cyclic carbonates, where intermolecular hydrogen bonding was found to influence the transition states. nih.gov In the study of the cationic ROP of 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione, DFT calculations confirmed that the exocyclic sulfur atom of the thiocarbonyl group carries a more negative charge compared to the nitrogen atom, making it the preferred site for electrophilic attack by the initiator. rsc.org These examples underscore the capability of DFT to predict reactive sites and rationalize experimental observations.

Prediction of Reaction Pathways and Energy Barriers

Computational modeling is crucial for mapping out potential reaction pathways and determining their associated energy barriers, thereby predicting the most likely reaction mechanism. For the ring-opening of glucose-based cyclic carbonates, DFT calculations were used to compare the Gibbs free energy barriers for different bond cleavage pathways. nih.gov Although the energy differences were small, they provided insight into the initial regiochemical preferences. nih.gov The association of the initiator was identified as the rate-determining step in this process. nih.gov Such computational approaches could be applied to 5,5-Diethyl-1,3-dioxane-2-thione to elucidate the energetics of its cationic or radical ROP, including the potential for isomerization as suggested by patent literature for a similar compound. google.comgoogle.com

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of 5,5-Diethyl-1,3-dioxane-2-thione are expected to significantly influence its reactivity. Studies on related 1,3-dioxanes provide a basis for understanding its likely conformation. For instance, microwave spectroscopy and ab initio calculations of 2-methyl-1,3-dioxane (B3054962) have shown that the molecule adopts a chair conformation with the methyl group in an equatorial position. researchgate.net Given the steric bulk of the two ethyl groups at the 5-position, it is highly probable that 5,5-Diethyl-1,3-dioxane-2-thione also exists predominantly in a chair conformation. The relative stability of different conformers and the energy barriers for their interconversion can be quantitatively assessed using computational methods like DFT.

| Computational Method | Application in Related Systems | Reference |

| Density Functional Theory (DFT) | Investigating regioselectivity in ROP of glucose carbonates. | nih.gov |

| Confirming the reactive site in cationic ROP of a cyclic dithiocarbonate. | rsc.org | |

| Ab initio Calculations | Determining the chair conformation of 2-methyl-1,3-dioxane. | researchgate.net |

Kinetic Analyses of Key Transformations

Transition State Characterization in Reactions Involving the Compound

The characterization of transition states is fundamental to a complete understanding of a reaction mechanism. While there are no specific studies that have characterized the transition states in reactions involving 5,5-Diethyl-1,3-dioxane-2-thione, computational methods like DFT are the primary tools for such investigations. As seen in the study of glucose-based cyclic carbonates, DFT can be used to locate and analyze the geometry and energy of transition states for different reaction pathways. nih.gov For 5,5-Diethyl-1,3-dioxane-2-thione, such calculations would be invaluable for understanding the stereoelectronics of the ring-opening process and the factors that control the rate and selectivity of its polymerization.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Monomer for Polythiocarbonate Synthesis

The primary anticipated application for 1,3-dioxane-2-thiones is in the synthesis of polythiocarbonates through ring-opening polymerization (ROP). These polymers are sulfur analogs of polycarbonates and are of interest for their potentially distinct material properties.

Research on the parent compound, 1,3-dioxane-2-thione (with no substitution at the 5-position), demonstrates that these six-membered cyclic thiocarbonates can be synthesized by reacting a 1,3-propanediol (B51772) with thiophosgene (B130339) in the presence of a base like pyridine (B92270). researchgate.net This foundational work indicates that the unsubstituted monomer is prone to spontaneous oligomerization at temperatures above 25°C. researchgate.net

The polymerization can be controlled through cationic ring-opening polymerization (ROP) using initiators such as methyl triflate (MeOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.net This process opens the cyclic thiocarbonate ring to form linear polythiocarbonate chains. It is from these established principles that the polymerization behavior of the 5,5-diethyl derivative is inferred.

Table 1: Polymerization Methods for 1,3-Dioxane-2-thiones

| Polymerization Type | Initiator Examples | Resulting Polymer | Reference |

|---|---|---|---|

| Cationic ROP | Methyl triflate (MeOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂) | Polythiocarbonate | researchgate.net |

| Anionic ROP | Not specified for 1,3-dioxane-2-thiones, but generally applicable to cyclic thiocarbonates. | Polythiocarbonate | researchgate.net |

This data is based on the polymerization of the parent 1,3-dioxane-2-thione and is presented as a likely model for the 5,5-diethyl derivative.

Ring-opening polymerization is a well-established method for producing resins with lower volume shrinkage compared to conventional free-radical polymerization of vinyl monomers like acrylates. This is because ROP involves the breaking of a cyclic monomer and the formation of a linear polymer chain, which is a less drastic change in intermolecular distances than the conversion of double bonds to single bonds. While no specific studies have quantified the shrinkage of resin systems based on 5,5-Diethyl-1,3-dioxane-2-thione, its nature as an ROP monomer suggests it would be a candidate for developing low-shrinkage materials.

The incorporation of a thiocarbonate linkage into a polymer backbone is expected to yield materials with properties distinct from traditional polycarbonates or polyesters. A study on the polymerization of a related compound, 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, which also possesses gem-diethyl groups, resulted in a high-melting-point (Tm ≈ 200°C) polyester. researchgate.net The steric hindrance provided by the two ethyl groups at the 5-position influenced the polymerization mechanism. researchgate.net This suggests that a polythiocarbonate derived from 5,5-Diethyl-1,3-dioxane-2-thione would likely also be a crystalline or semi-crystalline material with potentially interesting thermal properties. The sulfur atoms in the polymer chain could also impart a higher refractive index and different chemical resistance compared to their oxygen-based counterparts.

Role as a Synthetic Intermediate for Complex Molecules

There is no specific information in the reviewed literature detailing the use of 5,5-Diethyl-1,3-dioxane-2-thione as a synthetic intermediate for creating complex, non-polymeric molecules. Research on related 1,3-dioxane (B1201747) structures, such as 2,5-Diethyl-1,3-dioxane-5-carboxylic acid and 5-Ethyl-1,3-dioxane-5-methanol, shows their utility as building blocks in medicinal chemistry and for the synthesis of other functional molecules. However, the specific reactivity and applications of the thione derivative remain an unexplored area.

Potential as a Building Block in Multi-Component Reactions (MCRs)

No published studies have been identified that utilize 5,5-Diethyl-1,3-dioxane-2-thione as a building block in multi-component reactions. While other thione-containing heterocycles are sometimes synthesized via MCRs, the application of this specific cyclic thiocarbonate within such reactions has not been documented. nih.gov

Applications in the Design of Functional Materials Beyond Polymers

Currently, there is no available research on the application of 5,5-Diethyl-1,3-dioxane-2-thione in the design of functional materials other than polymers.

Structural Aspects and Stereochemical Implications

Conformational Analysis of the 1,3-Dioxane-2-thione Ring System

The chair conformation is generally the most stable due to the staggering of substituents, which minimizes torsional strain. In the case of 5,5-disubstituted 1,3-dioxanes, the chair conformation is still predominant. The presence of the sulfur atom in the thione group at the 2-position introduces different bond lengths and angles compared to a standard methylene (B1212753) group in cyclohexane, which can slightly alter the geometry of the chair.

Quantum-chemical studies on related 5-alkyl-1,3-dioxanes have shown that the energy barrier for the interconversion between chair conformers proceeds through twist-boat intermediates. researchgate.net The transition states for these conversions are typically half-chair or sofa conformations. researchgate.net For the parent 1,3-dioxane (B1201747), the chair conformer is significantly more stable than the twist conformers. Computational studies have indicated that the chair form of 1,3-dioxane is more stable than the 2,5-twist conformer by a considerable margin. researchgate.net

Table 1: Calculated Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes (kcal/mol)

| Conformer/Transition State | 5-Ethyl-1,3-dioxane researchgate.net | 5-Isopropyl-1,3-dioxane researchgate.net | 5-tert-Butyl-1,3-dioxane researchgate.net |

| Chair (C) | 0.00 | 0.00 | 0.00 |

| 2,5-Twist (2,5-T) | 5.2 | 5.4 | 6.1 |

| 1,4-Twist (1,4-T) | 6.5 | 7.2 | 7.8 |

| Transition State (C ↔ 2,5-T) | 10.5 | 10.7 | 11.2 |

| Transition State (C ↔ 1,4-T) | 11.1 | 11.5 | 12.0 |

This table presents theoretical energy values for related compounds, providing a basis for understanding the conformational energetics of 5,5-Diethyl-1,3-dioxane-2-thione.

Chirality and Stereochemical Effects of Diethyl Substitutions

Due to the gem-diethyl substitution at C5, the molecule possesses a plane of symmetry that passes through the C2 and C5 atoms, as well as the sulfur and the midpoint of the O1-C6-C4-O3 segment in the chair conformation. This plane of symmetry renders the molecule achiral, meaning it is superimposable on its mirror image and will not exhibit optical activity.

Influence of Substituent Effects on Reactivity and Conformational Dynamics

The two ethyl groups at the C5 position exert both steric and electronic effects that influence the reactivity and conformational dynamics of the 5,5-Diethyl-1,3-dioxane-2-thione ring.

Steric Effects:

The primary influence of the diethyl groups is steric hindrance. Their bulkiness will disfavor any conformation or reaction pathway that leads to increased steric crowding. This steric strain can affect the rate of ring inversion and the equilibrium position between different conformers. The ethyl groups, being larger than methyl groups, will have a more pronounced effect. This steric hindrance can also shield the C5 position and adjacent atoms from attack by reagents.

Electronic Effects:

Ethyl groups are electron-donating through an inductive effect (+I effect). This effect involves the polarization of the sigma bonds, leading to a slight increase in electron density on the atoms to which they are attached. stackexchange.com In the case of 5,5-Diethyl-1,3-dioxane-2-thione, this electron-donating effect will be transmitted through the carbon skeleton of the ring. This can subtly influence the reactivity of the ring, for instance, by affecting the acidity of adjacent protons or the nucleophilicity of the oxygen atoms. The increased electron density on the ring may also influence the stability of charged intermediates in potential reactions.

The thione group (C=S) at the C2 position also has a significant impact on the electronic properties and reactivity of the ring. The carbon-sulfur double bond is a chromophore and can participate in various chemical reactions. The reactivity of six-membered heterocyclic compounds is highly dependent on the nature and number of heteroatoms. researchgate.net The presence of the two oxygen atoms and the thione group makes the ring susceptible to reactions such as hydrolysis under acidic conditions, a common feature of cyclic acetals and their derivatives. thieme-connect.de

The combination of the steric bulk of the diethyl groups and the electronic nature of both these substituents and the thione group results in a unique chemical entity with specific conformational and reactivity profiles. Further experimental and computational studies on 5,5-Diethyl-1,3-dioxane-2-thione are needed to fully elucidate these properties.

Analytical Methodologies for Reaction Monitoring and Structural Elucidation in Synthetic Contexts

Spectroscopic Techniques for in situ Reaction Progress Monitoring

In situ monitoring of chemical reactions offers real-time insights into the consumption of reactants and the formation of products, allowing for precise control over reaction conditions. For the synthesis of 5,5-Diethyl-1,3-dioxane-2-thione, which likely involves the reaction of 2,2-diethyl-1,3-propanediol (B89731) with a thiocarbonylating agent, spectroscopic techniques are invaluable.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. The progress of the reaction could be tracked by monitoring the disappearance of the broad O-H stretching band of the starting diol (typically around 3300-3400 cm⁻¹) and the appearance of the characteristic C=S stretching vibration of the thione group in the product. The C=S stretch in cyclic thiones can vary but is often observed in the region of 1200-1050 cm⁻¹. Additionally, the formation of the C-O-C ether linkages of the dioxane ring would be indicated by the appearance of strong bands in the 1200-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-¹³ (¹³C) NMR, can also be used for in situ monitoring, often through the use of NMR tubes designed for reaction monitoring. The transformation of the starting diol would be evidenced by a shift in the signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl groups. In the final product, 5,5-Diethyl-1,3-dioxane-2-thione, new sets of signals corresponding to the protons of the ethyl groups and the methylene protons of the dioxane ring would appear at specific chemical shifts, providing a clear indication of product formation.

Chromatographic Methods for Separation and Purity Assessment of Reaction Products

Following the completion of a synthetic reaction, the product must be separated from any unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are the cornerstone of this purification process and are also used to assess the final purity of the isolated compound.

Column Chromatography is a standard method for the purification of organic compounds. For a moderately polar compound like 5,5-Diethyl-1,3-dioxane-2-thione, a silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., a mixture of hexanes and ethyl acetate) would likely be effective. Fractions would be collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. The purity of the combined fractions would then be confirmed by other analytical methods.

High-Performance Liquid Chromatography (HPLC) offers a more precise and automated method for both purification (preparative HPLC) and purity assessment (analytical HPLC). A reverse-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed. nih.gov The retention time of the compound would be a key identifier, and the peak area in the chromatogram would be proportional to its concentration, allowing for quantitative purity assessment. For instance, a related compound, 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde, can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. If 5,5-Diethyl-1,3-dioxane-2-thione possesses these properties, GC could be used for purity analysis. The compound would be vaporized and passed through a capillary column, and its retention time would be characteristic. Mass spectrometry is often coupled with GC (GC-MS) to provide structural information on the separated components.

Advanced Spectroscopic Methods for Confirming Formation of New Derivatives

When 5,5-Diethyl-1,3-dioxane-2-thione is used as a starting material to create new derivatives, a suite of advanced spectroscopic methods is crucial to unequivocally confirm the structure of the newly formed molecules.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions of the derivative, which are then analyzed to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the new compound, a critical piece of evidence for its structural confirmation.

Two-Dimensional (2D) NMR Spectroscopy provides further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings within the derivative's structure, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton and carbon signals.

By employing a combination of these analytical methodologies, chemists can confidently monitor the synthesis, purify the products, and rigorously characterize new derivatives of 5,5-Diethyl-1,3-dioxane-2-thione, ensuring the reliability and reproducibility of their synthetic efforts.

Future Research Directions and Unexplored Reactivity

Development of Novel and Efficient Synthetic Routes

The foundational step for any further investigation is the development of a reliable and efficient method for synthesizing 5,5-Diethyl-1,3-dioxane-2-thione. A plausible and conventional approach would involve the reaction of 2,2-diethyl-1,3-propanediol (B89731) with a suitable thiocarbonylating agent.

A primary candidate for this transformation is thiophosgene (B130339) (CSCl₂). This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is a well-established method for the preparation of cyclic thionocarbonates. However, the toxicity and hazardous nature of thiophosgene necessitate the exploration of safer alternatives.

Alternative thiocarbonylating agents that could be investigated include:

Thiocarbonyl diimidazole (TCDI): This reagent is a safer and often more selective alternative to thiophosgene. The reaction with a diol proceeds under mild conditions to afford the corresponding thionocarbonate.

Carbon disulfide (CS₂): In the presence of a base, carbon disulfide can react with diols to form xanthate intermediates, which can then be cyclized to the desired thionocarbonate. This method offers a more atom-economical approach.

The efficiency of these potential synthetic routes would need to be evaluated based on yield, purity of the product, reaction conditions, and scalability. A comparative study of these methods would be invaluable for establishing a practical and accessible route to 5,5-Diethyl-1,3-dioxane-2-thione.

| Starting Material | Thiocarbonylating Agent | Potential Advantages | Potential Challenges |

| 2,2-Diethyl-1,3-propanediol | Thiophosgene (CSCl₂) | High reactivity, established method. | High toxicity, hazardous byproducts. |

| 2,2-Diethyl-1,3-propanediol | Thiocarbonyl diimidazole (TCDI) | Safer alternative, mild conditions. | Higher cost of reagent. |

| 2,2-Diethyl-1,3-propanediol | Carbon Disulfide (CS₂) | Atom-economical, readily available. | May require optimization of reaction conditions to favor cyclization. |

Exploration of Catalyst-Controlled Transformations

Once a synthetic route is established, the reactivity of 5,5-Diethyl-1,3-dioxane-2-thione can be explored, with a particular focus on catalyst-controlled transformations. The thionocarbonate functional group offers several avenues for catalytic activation.

Ring-Opening Reactions: The strained six-membered ring of 5,5-Diethyl-1,3-dioxane-2-thione could be susceptible to ring-opening reactions. Lewis acids or transition metal catalysts could facilitate this process, leading to the formation of various functionalized products. For instance, in the presence of a suitable catalyst and a nucleophile, the ring could open to yield polymers or other valuable small molecules.

Reduction and Rearrangement Reactions: Catalytic reduction of the thionocarbonate could lead to the corresponding carbonate or other reduced species. Furthermore, catalyst-controlled rearrangement reactions could provide access to novel heterocyclic structures. The choice of catalyst (e.g., palladium, nickel, rhodium complexes) would be crucial in dictating the reaction pathway and the resulting products.

Investigation of New Reaction Modalities and Selectivity

The interplay of the diethyl groups at the 5-position and the thionocarbonate functionality could lead to unique reaction modalities and selectivities. Future research should aim to uncover these novel transformations.

Stereoselective Reactions: While 5,5-Diethyl-1,3-dioxane-2-thione itself is achiral, its reactions with chiral catalysts or reagents could proceed with high stereoselectivity, leading to the formation of enantiomerically enriched products. This would be a significant area of investigation for its potential application in asymmetric synthesis.

Reactions at the Thiocarbonyl Group: The sulfur atom of the thiocarbonyl group is a soft nucleophile and can participate in a variety of reactions. For example, it could be alkylated, oxidized, or participate in cycloaddition reactions. The steric hindrance provided by the diethyl groups might influence the accessibility and reactivity of this site.

Expansion of Applications in Emerging Areas of Materials Science

The structural features of 5,5-Diethyl-1,3-dioxane-2-thione suggest its potential utility in materials science, particularly in the synthesis of novel polymers.

Ring-Opening Polymerization (ROP): Cyclic thionocarbonates are known to undergo ring-opening polymerization to produce poly(thiocarbonate)s. These polymers are analogous to polycarbonates but with a sulfur atom in the backbone, which can impart unique properties such as a higher refractive index and different thermal and mechanical characteristics. The 5,5-diethyl substitution would be expected to influence the polymer's properties, such as its glass transition temperature and solubility.

Monomer for Copolymers: 5,5-Diethyl-1,3-dioxane-2-thione could also be used as a comonomer in polymerization reactions with other cyclic esters or vinyl monomers. This would allow for the synthesis of a wide range of copolymers with tunable properties, potentially finding applications in areas such as biodegradable plastics, optical materials, or specialty elastomers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Diethyl-1,3-dioxane-2-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation and thionation of 1,3-dioxane precursors. For example, analogous 5-acyl-1,3-dioxane derivatives are prepared by reacting diols with ketones under acidic catalysis, followed by thionation using phosphorus pentasulfide (P₂S₅) . Key factors include:

- Temperature : Higher temperatures (>100°C) may accelerate thionation but risk decomposition.

- Catalyst : Acidic conditions (e.g., H₂SO₄) improve cyclization efficiency.

- Purification : Column chromatography or recrystallization from ethanol removes byproducts.

- A comparative table for optimization is suggested:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80 | 65 | 95 |

| Solvent-free | None | 120 | 55 | 88 |

Q. What safety precautions are essential when handling 5,5-Diethyl-1,3-dioxane-2-thione in laboratory settings?

- Methodological Answer : Adhere to hazard codes H303 (harmful if swallowed), H313 (skin contact risk), and H333 (inhalation hazard) . Protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5,5-Diethyl-1,3-dioxane-2-thione?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl groups at C5).

- IR : Confirms C=S stretching (~1200 cm⁻¹) and C-O-C bands (~1100 cm⁻¹).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.65 Å) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of 5,5-Diethyl-1,3-dioxane-2-thione?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., catalyst concentration, temperature, reaction time). For example:

- Factors : Catalyst (0.5–1.5 mol%), Temp (70–90°C), Time (4–8 hrs).

- Response : Yield and purity.

- Analysis : ANOVA identifies significant interactions (e.g., catalyst × temp) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer :

- Validation : Cross-check DFT calculations (e.g., Gibbs free energy of reaction) with experimental kinetics.

- Error Analysis : Assess solvent effects or implicit/explicit solvation models in simulations.

- Multi-method Approach : Combine UV-Vis spectroscopy and HPLC to detect intermediates .

Q. How do advanced computational tools like COMSOL Multiphysics enhance the study of this compound's properties?

- Methodological Answer :

- Reactor Simulation : Model heat/mass transfer in continuous-flow synthesis.

- AI Integration : Train neural networks on reaction datasets to predict optimal conditions (e.g., 85°C, 6 hrs for 75% yield) .

Q. What experimental approaches elucidate the reaction mechanisms involving 5,5-Diethyl-1,3-dioxane-2-thione?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.